An In-depth Technical Guide to the Physicochemical Properties of 1,2-Palmitate-3-elaidate
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Palmitate-3-elaidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1,2-Palmitate-3-elaidate, a specific triacylglycerol. Due to the limited availability of detailed experimental data for this particular molecule, this document also presents generalized experimental protocols and workflows applicable to the characterization of triacylglycerols, offering a foundational understanding for research and development purposes.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 1,2-Palmitate-3-elaidate, a triacylglycerol with two palmitic acid chains at the sn-1 and sn-2 positions and an elaidic acid chain at the sn-3 position.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₁₀₀O₆ | [1] |
| Molecular Weight | 833.36 g/mol | [1] |
| Exact Mass | 832.752 g/mol | |
| Melting Point | 34.5 °C | [2] |
| Boiling Point | 782.6 ± 30.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.469 | [2] |
| LogP | 22.62 | [2] |
| Topological Polar Surface Area (tPSA) | 78.9 Ų | [2][3] |
| CAS Number | 93452-43-8 | [1] |
Experimental Protocols for Triacylglycerol Characterization
The determination of the physicochemical properties of triacylglycerols like 1,2-Palmitate-3-elaidate involves a range of analytical techniques. Below are detailed methodologies for key experiments.
Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental technique for examining the thermal properties of fats and oils, including their melting profiles.[4][5]
Objective: To determine the melting point and characterize the polymorphic behavior of the triacylglycerol.
Methodology:
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Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 1,2-Palmitate-3-elaidate is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
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Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). A nitrogen atmosphere is typically maintained to prevent oxidation.[4]
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Thermal Program: A common thermal program involves the following steps:
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An initial isothermal period to ensure thermal equilibrium.
-
A controlled heating ramp (e.g., 2 °C/min) to a temperature sufficiently above the expected melting point (e.g., 70 °C).[4]
-
A controlled cooling ramp (e.g., 2 °C/min) back to the starting temperature.[4]
-
A second heating ramp under the same conditions as the first. This helps to analyze the behavior of the sample after a controlled thermal history.
-
-
Data Analysis: The heat flow into the sample is recorded as a function of temperature. The melting point is determined from the peak of the endothermic transition on the heating curve. The shape and number of peaks can also provide information about the presence of different polymorphic forms.[4]
Chromatographic Analysis: Purity and Composition
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for determining the purity of the triacylglycerol and the composition of its fatty acid constituents.
Objective: To assess the purity of the 1,2-Palmitate-3-elaidate sample and confirm its fatty acid profile.
Methodology (GC for Fatty Acid Composition):
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Transesterification: The triacylglycerol is first converted to its fatty acid methyl esters (FAMEs). This is typically achieved by reacting the sample with a reagent like sodium methoxide in methanol.
-
Extraction: The resulting FAMEs are extracted into an organic solvent (e.g., hexane).
-
GC Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column with a polar stationary phase is used to separate the FAMEs based on their chain length and degree of unsaturation.
-
Temperature Program: A programmed temperature ramp is used to ensure the elution of all FAMEs.
-
Identification and Quantification: The individual FAMEs are identified by comparing their retention times with those of known standards. The area under each peak is proportional to the amount of that fatty acid, allowing for the determination of the relative fatty acid composition.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can provide information on the regiospecific distribution of fatty acids on the glycerol backbone.[4][6]
Objective: To confirm the structure of 1,2-Palmitate-3-elaidate, including the positions of the palmitate and elaidate chains.
Methodology (¹³C NMR):
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts of the carbonyl carbons and the glycerol backbone carbons are particularly informative. The specific positions of the different fatty acyl chains can be determined by analyzing these chemical shifts, often with the aid of 2D NMR techniques like HSQC and HMBC.[4]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the physicochemical characterization of a triacylglycerol such as 1,2-Palmitate-3-elaidate.
Caption: General workflow for the physicochemical characterization of a triacylglycerol.
This guide provides a foundational understanding of the physicochemical properties of 1,2-Palmitate-3-elaidate and the experimental approaches for their determination. For researchers in drug development, this information is crucial for formulation, stability testing, and understanding the behavior of this lipid in biological systems. Further experimental validation is recommended to confirm the reported properties and to explore other relevant characteristics.
References
- 1. larodan.com [larodan.com]
- 2. 1,2-棕榈酸酯-3-反式脂肪酸 | 1,2-Palmitate-3-elaidate | CAS 93452-43-8 | 甘油三酯 | 美国InvivoChem [invivochem.cn]
- 3. 1,2-Dipalmitoyl-3-oleoylglycerol | C53H100O6 | CID 5283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
